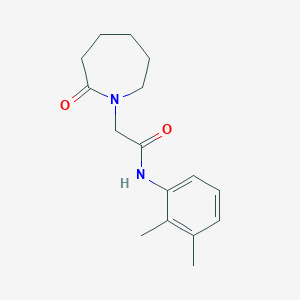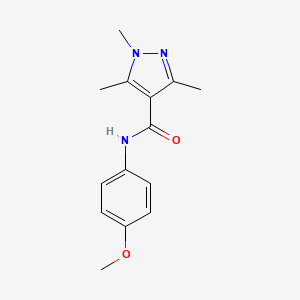
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as TFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFA is a pyrazole derivative that has been synthesized by various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is not fully understood. However, studies have suggested that 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide exerts its inhibitory activity against enzymes and receptors by binding to their active sites and disrupting their function. For example, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit COX-2 activity by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins, which are involved in inflammation. Similarly, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit HDAC activity by binding to its active site and preventing the deacetylation of histones, which are involved in gene expression.
Biochemical and Physiological Effects:
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit various biochemical and physiological effects. For example, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective effects. 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in inflammation. Similarly, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are involved in cancer progression. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to protect neurons from oxidative stress and neurotoxicity, which are involved in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several advantages and limitations for lab experiments. One of the significant advantages of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potent inhibitory activity against various enzymes and receptors, which makes it a potential lead compound for the development of new drugs. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has some limitations, including its low solubility in water and its instability in the presence of light and air. Therefore, special precautions should be taken when handling 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in lab experiments.
Orientations Futures
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential future directions in scientific research. One of the significant future directions is the development of new drugs based on 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide's inhibitory activity against various enzymes and receptors. Moreover, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be used as a tool compound to study the function of these enzymes and receptors. Furthermore, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be modified to improve its solubility and stability in water, which can enhance its potential applications in lab experiments. Additionally, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be used in combination with other compounds to enhance its inhibitory activity and reduce its limitations.
Méthodes De Synthèse
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide can be synthesized by various methods, including the reaction of 2-fluoroaniline with 1,3,5-trimethylpyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide as a white solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been studied for its potential applications in various fields of scientific research. One of the significant applications of 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is in the development of new drugs. 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including cyclooxygenase-2 (COX-2), histone deacetylases (HDACs), and cannabinoid receptors. These enzymes and receptors play a crucial role in the development and progression of various diseases such as cancer, Alzheimer's disease, and inflammation. Therefore, 2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has the potential to be used as a lead compound in the development of new drugs to treat these diseases.
Propriétés
IUPAC Name |
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9-14(10(2)18(3)17-9)16-13(19)8-11-6-4-5-7-12(11)15/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQAXHALFIYDWOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2-Bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7473614.png)
![4-[[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7473621.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethylpropanamide](/img/structure/B7473648.png)
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]benzamide](/img/structure/B7473655.png)



![2-Chloro-1-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7473693.png)



